molecular formula C22H20N2O8 B4658885 (4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid

(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid

Cat. No. B4658885
M. Wt: 440.4 g/mol
InChI Key: ZNGKQLTXXYDTNC-MHWRWJLKSA-N
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Description

Synthesis Analysis

Synthesis methods for compounds similar to the one often involve multistep reactions and the use of specific reagents to achieve desired structural features. For instance, the condensation of diethyl 2,4,6-trioxoheptanedioate with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol in acetone has been reported to yield complex heterocyclic compounds as a mixture of diastereoisomers, with their structure confirmed by X-ray analysis (Mamedov et al., 2008). Similarly, the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one through catalysis by a strong acidic ion-exchange membrane highlights the role of catalysts in synthesizing such complex molecules (Ni Shu-jing, 2004).

Molecular Structure Analysis

X-ray crystallography is a pivotal tool in the elucidation of the molecular structures of complex organic compounds. For example, the structure of diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4Hchromeno[4,3-b]pyridine-2,5-dicarboxylate was determined to be a major diastereoisomer through X-ray analysis, showcasing the intricate arrangements of atoms and bonds within such molecules (Mamedov et al., 2008).

Chemical Reactions and Properties

The reactivity of compounds containing pyrimidinylidene and phenoxy groups often involves interactions with various nucleophiles and electrophiles, leading to a range of chemical transformations. For instance, the interaction of methyl esters with Lawesson’s reagent to produce 4-thioxo derivatives illustrates the chemical versatility and reactivity of such compounds, allowing for further functionalization and derivatization (Jakubkienė et al., 2007).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. For example, the crystalline structure of (3-methoxy­phenyl)­acetic acid has been studied to reveal dimer formation in the crystalline state, highlighting the significance of hydrogen bonding and molecular interactions in determining physical properties (Choudhury & Row, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential to undergo specific reactions, define the utility and application of organic compounds. The synthesis and reactivity of novel thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, for example, emphasize the compound's versatility and potential for generating a wide array of derivatives with varied biological activities (Noolvi et al., 2016).

properties

IUPAC Name

2-[4-[(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O8/c1-3-31-15-7-5-14(6-8-15)24-21(28)16(20(27)23-22(24)29)10-13-4-9-17(18(11-13)30-2)32-12-19(25)26/h4-11H,3,12H2,1-2H3,(H,25,26)(H,23,27,29)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGKQLTXXYDTNC-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid
Reactant of Route 2
(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid
Reactant of Route 3
(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid
Reactant of Route 4
(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid
Reactant of Route 5
(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid
Reactant of Route 6
(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid

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